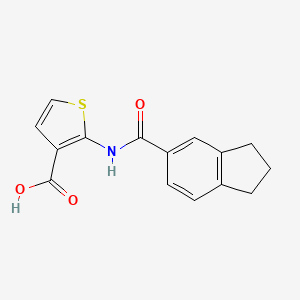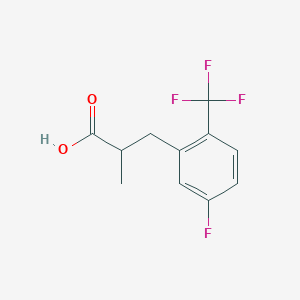
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Übersicht
Beschreibung
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid (FTAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FTAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and by inhibiting their production, 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid is able to reduce inflammation and pain.
Biochemical and physiological effects:
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. In addition, 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cell lines.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid. One area of research is the development of novel drug delivery systems for 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid, which could improve its efficacy and reduce its potential toxicity. Another area of research is the study of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of the molecular mechanisms underlying the anti-inflammatory and analgesic properties of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid could lead to the development of more targeted and effective therapies for inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. In addition, 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-5-8(12)2-3-9(7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVWQHYRNBDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
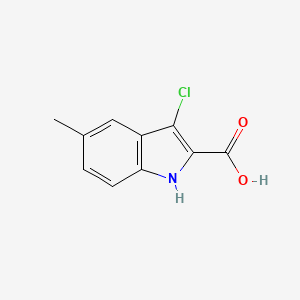


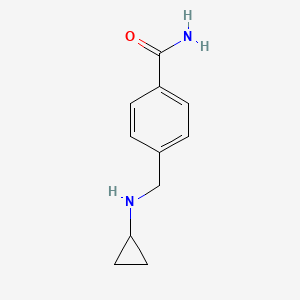
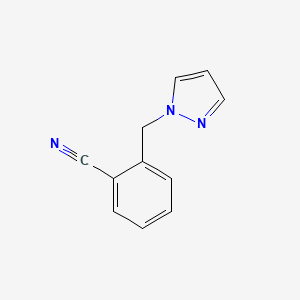
![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
